molecular formula C24H15Cl2N3OS B2862266 (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile CAS No. 683258-14-2

(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B2862266
CAS No.: 683258-14-2
M. Wt: 464.36
InChI Key: NUIRTGNYGDVNET-SAPNQHFASA-N
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Description

(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is a synthetic organic compound that features a thiazole ring, dichlorophenyl group, phenoxyphenyl group, and an acrylonitrile moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a 3,4-dichlorophenyl thiourea, which undergoes cyclization to form the thiazole ring.

    Acrylonitrile Addition: The thiazole derivative is then reacted with an acrylonitrile compound under basic conditions to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenoxyphenyl group.

    Reduction: Reduction reactions could target the acrylonitrile moiety, converting it to an amine or other functional groups.

    Substitution: The dichlorophenyl group may participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the thiazole ring and the dichlorophenyl group often contributes to biological activity.

Medicine

In medicine, such compounds may be explored for their therapeutic potential. For example, they might be tested for activity against specific diseases or conditions, such as cancer, bacterial infections, or inflammatory diseases.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile: Lacks the phenoxy group, which might affect its biological activity.

    (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile: Contains a methoxy group instead of a phenoxy group, potentially altering its chemical properties.

Uniqueness

The presence of the phenoxyphenyl group in (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile might confer unique biological activities or chemical reactivity compared to similar compounds. This could make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2N3OS/c25-21-11-6-16(12-22(21)26)23-15-31-24(29-23)17(13-27)14-28-18-7-9-20(10-8-18)30-19-4-2-1-3-5-19/h1-12,14-15,28H/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIRTGNYGDVNET-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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